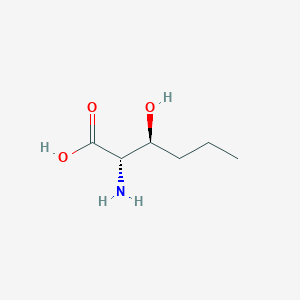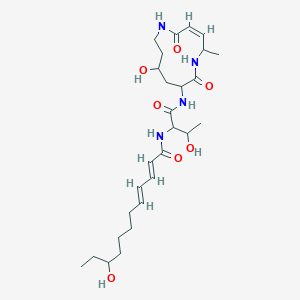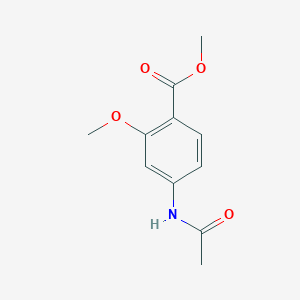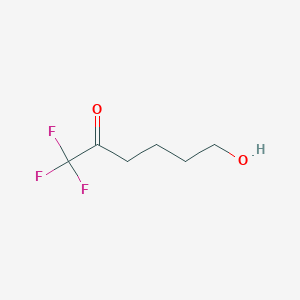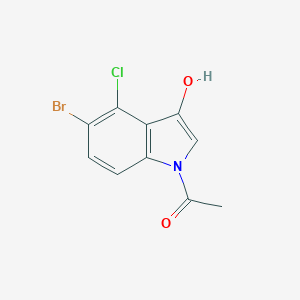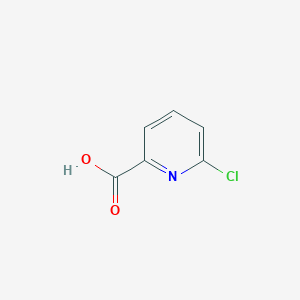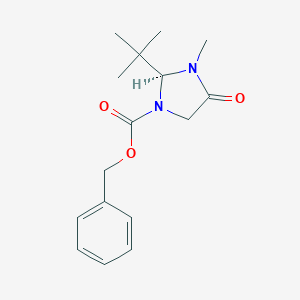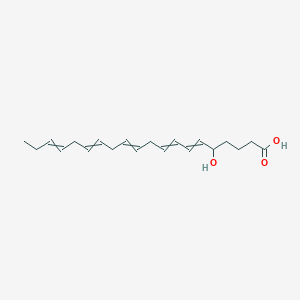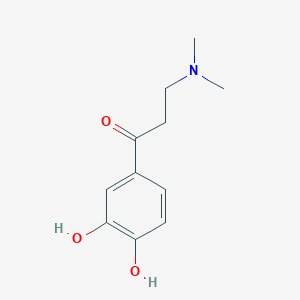
1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one, also known as DMAP, is a chemical compound with potential applications in scientific research. It is a derivative of the natural product tyrosine and has been synthesized for various purposes in the laboratory. In
Mechanism of Action
1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one is believed to act as a nucleophile in organic reactions. It can also act as a proton acceptor in acid-catalyzed reactions. In addition, 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one has been shown to interact with metal ions, resulting in fluorescence emission.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one. However, it has been shown to have low toxicity in animal studies, indicating its potential for use in biological systems.
Advantages and Limitations for Lab Experiments
1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for extended periods. However, 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one has limitations in terms of its solubility and reactivity. It may also require special handling due to its potential toxicity.
Future Directions
There are several future directions for research on 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one. One area of interest is the development of more efficient and sustainable synthesis methods. Another area of research is the exploration of 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one's potential as a fluorescent probe for the detection of metal ions. Additionally, 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one's potential applications in biological systems, such as drug delivery and imaging, warrant further investigation.
Conclusion
In conclusion, 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one, or 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one, is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Continued research on 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one may lead to new discoveries and applications in various fields of science.
Synthesis Methods
1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one can be synthesized through a multistep process involving the reaction of tyrosine with various reagents. One such method involves the reaction of tyrosine with dimethylaminoethyl chloride to form N,N-dimethyltyrosine. This intermediate is then reacted with 3,4-dihydroxybenzaldehyde to form 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one.
Scientific Research Applications
1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one has potential applications in various fields of scientific research. It has been used as a reagent in organic synthesis for the preparation of various compounds. 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one has also been used as a catalyst in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals. In addition, 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one has been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
112744-61-3 |
|---|---|
Product Name |
1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one |
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-3-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C11H15NO3/c1-12(2)6-5-9(13)8-3-4-10(14)11(15)7-8/h3-4,7,14-15H,5-6H2,1-2H3 |
InChI Key |
FHLFDXGPBUQEJF-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(=O)C1=CC(=C(C=C1)O)O |
Canonical SMILES |
CN(C)CCC(=O)C1=CC(=C(C=C1)O)O |
synonyms |
1-Propanone, 1-(3,4-dihydroxyphenyl)-3-(dimethylamino)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



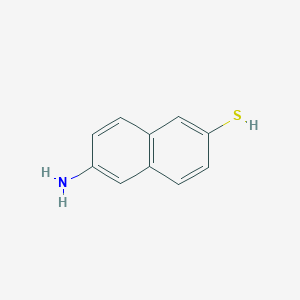
![5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B51604.png)
